molecular formula C21H14ClNO3 B5354895 [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate

Cat. No.: B5354895
M. Wt: 363.8 g/mol
InChI Key: XQFGCDYPKCTIHB-LFYBBSHMSA-N
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Description

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate group and a phenyl ring with a chlorophenyl and oxopropenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chlorophenyl oxopropenyl intermediate: This can be achieved through a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide.

    Coupling with pyridine-3-carboxylate: The intermediate is then reacted with pyridine-3-carboxylic acid or its derivatives under esterification conditions, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxopropenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxopropenyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate is unique due to its combination of a pyridine ring with a chlorophenyl and oxopropenyl substituent. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3/c22-18-8-6-16(7-9-18)20(24)12-5-15-3-10-19(11-4-15)26-21(25)17-2-1-13-23-14-17/h1-14H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFGCDYPKCTIHB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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